ethyl 2-((4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetate
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Overview
Description
Ethyl 2-((4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetate is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyridazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrazolo[3,4-d]pyridazine core, which is a fused heterocyclic system, and an ethyl thioacetate group, which contributes to its unique chemical properties.
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial enzyme involved in cell cycle regulation and is an appealing target for cancer treatment .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal cell cycle progression, leading to the induction of apoptosis within cells .
Biochemical Pathways
The compound’s interaction with CDK2 affects the cell cycle regulation pathway . By inhibiting CDK2, the compound disrupts the progression of the cell cycle, particularly the transition from the G1 phase to the S phase . This disruption can lead to cell cycle arrest and the induction of apoptosis .
Result of Action
The result of the compound’s action is the significant inhibition of cell growth . Most notably, the compound has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines . It also induces apoptosis within cells, leading to a reduction in cell proliferation .
Preparation Methods
The synthesis of ethyl 2-((4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetate typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrazolo[3,4-d]pyridazine Core: This step involves the cyclization of appropriate precursors, such as hydrazine derivatives and diketones, under acidic or basic conditions to form the pyrazolo[3,4-d]pyridazine ring system.
Thioesterification: The pyrazolo[3,4-d]pyridazine intermediate is then reacted with ethyl bromoacetate in the presence of a base, such as potassium carbonate, to introduce the ethyl thioacetate group.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption .
Chemical Reactions Analysis
Ethyl 2-((4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetate can undergo various chemical reactions, including:
Oxidation: The thioacetate group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The ethyl thioacetate group can be substituted with other nucleophiles, such as amines or alcohols, under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., Pd/C, bases), and specific temperature and pressure settings to optimize the reaction outcomes .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits biological activities, such as enzyme inhibition and antimicrobial properties, making it a candidate for drug development.
Medicine: It has potential therapeutic applications, including anti-cancer and anti-inflammatory activities, due to its ability to interact with specific molecular targets.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers and coatings .
Comparison with Similar Compounds
Ethyl 2-((4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetate can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidines: These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities and applications.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines: These compounds have an additional fused ring, which can enhance their binding affinity and specificity for certain targets.
Pyridazines and Pyridazinones: These compounds also contain a pyridazine ring but differ in their functional groups and overall structure, affecting their chemical reactivity and biological properties .
Properties
IUPAC Name |
ethyl 2-(4-methyl-1-phenylpyrazolo[3,4-d]pyridazin-7-yl)sulfanylacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2S/c1-3-22-14(21)10-23-16-15-13(11(2)18-19-16)9-17-20(15)12-7-5-4-6-8-12/h4-9H,3,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFOJBFDTHBLFOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=C2C(=C(N=N1)C)C=NN2C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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